molecular formula C19H15ClFNO3 B2428174 1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798522-58-3

1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No. B2428174
M. Wt: 359.78
InChI Key: RUZTXFSOZAJMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a chemical compound with the linear formula C11H11ClFNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C11H11ClFNO . This indicates that it contains 11 carbon atoms, 11 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

Transformation and Synthesis of Spiro-Fused Ring Systems

The transformation of zwitterionic pyridine derivatives into a spiro-fused ring system exemplifies the versatility of such compounds in synthesizing complex molecular structures. This process, highlighted in the synthesis of azoniabenzo[de]fluorine, showcases the potential for creating novel compounds with unique properties, possibly including the target compound (Palkó et al., 2015).

Sigma Ligands and Binding Site Preference

Research on spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, including their sigma ligand properties and preferences for sigma 2 binding sites, demonstrates the application of spiro compounds in neuropharmacology and potentially as therapeutic agents (Moltzen et al., 1995).

Histone Deacetylase Inhibitors

Spiro[chromane‐2,4′‐piperidine] derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, showcasing their role in cancer therapy and the modulation of gene expression through epigenetic mechanisms (Thaler et al., 2012).

Photosensitizers for Singlet Oxygen Generation

The utilization of spiro compounds as photosensitizers for singlet oxygen generation, particularly in therapeutic and environmental applications, reflects the functional diversity of these molecules (Ohshita et al., 2016).

Antimycobacterial Activity

Spiro compounds have shown promising antimycobacterial activity, exemplified by novel spiro-pyrido-pyrrolizines and pyrrolidines, underlining their potential in developing new antimicrobial agents (Kumar et al., 2009).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1'-(2-chloro-4-fluorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c20-15-9-12(21)5-6-13(15)18(24)22-8-7-19(11-22)10-16(23)14-3-1-2-4-17(14)25-19/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZTXFSOZAJMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

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